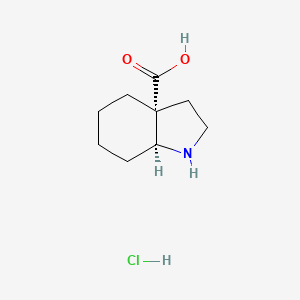

(3Ar,7aS)-1,2,3,4,5,6,7,7a-八氢吲哚-3a-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2253641-19-7 . It has a molecular weight of 205.68 . The compound is stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of this compound has been described in various patents. For instance, one process involves the preparation of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride starting from (1S, 2S)-2-[(S)-1-phenylethyl amino] cyclohexyl methanol . Another method involves the preparation of trandolapril midbody (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid .Molecular Structure Analysis

The IUPAC name for this compound is (3aR,7aS)-octahydro-3aH-indole-3a-carboxylic acid hydrochloride . The InChI code is 1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)10-6-5-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9+;/m0./s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.68 . It is a powder at room temperature .科学研究应用

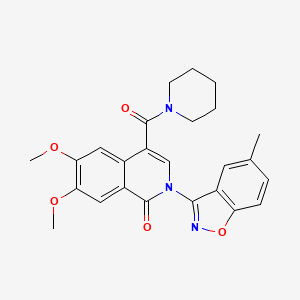

Synthesis of Trandolapril

EN300-6730626: is utilized in the synthesis of Trandolapril , an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure . The compound serves as a key intermediate in the production of Trandolapril, where its stereochemistry is crucial for the drug’s activity.

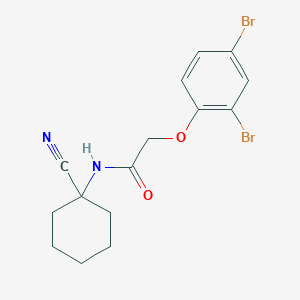

Development of ACE Inhibitors

Beyond Trandolapril, EN300-6730626 plays a significant role in the development of new ACE inhibitors. Its structure is a scaffold on which modifications can be made to enhance efficacy, reduce side effects, and improve pharmacokinetic properties .

Pharmaceutical Drug Therapy Development

The compound’s role in drug therapy development extends to its use as a precursor in synthesizing various biologically active molecules. Its carboxylic acid group allows for the formation of amide bonds, creating a diverse array of potential drug candidates .

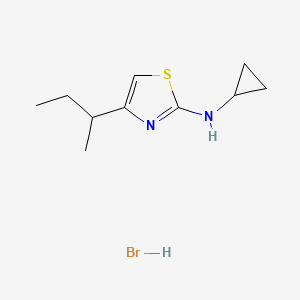

Biotechnology Research

In biotechnology, EN300-6730626 is used as a building block for complex scaffolds. These scaffolds are essential for creating libraries of compounds that can be screened for various biological activities, aiding in the discovery of new therapeutic agents .

Chemical Library Synthesis

The compound is also integral in the synthesis of chemical libraries. Its versatility allows for the creation of a wide range of derivatives, which can be rapidly synthesized and tested for a multitude of potential applications in drug discovery .

Functional Class Studies

As part of functional class studies, EN300-6730626 is used to understand the role of carboxylic acids in biological systems. This research can lead to the discovery of novel mechanisms of action and therapeutic targets .

安全和危害

属性

IUPAC Name |

(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)10-6-5-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWWDQKNUGJTMH-DKXTVVGFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNC2C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CCN[C@H]2C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Ar,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2582190.png)

![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582194.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2582195.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2582201.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone](/img/structure/B2582202.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582205.png)

![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582206.png)

![3-Azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B2582209.png)

![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2582210.png)

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582211.png)